molecular formula C24H18FN5O3S4 B2611715 2-{[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 422299-89-6

2-{[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2611715
CAS No.: 422299-89-6
M. Wt: 571.68
InChI Key: KNTKYIPOEZPHGT-UHFFFAOYSA-N
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Description

2-{[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide (CAS 2419031-82-3) is a sophisticated synthetic compound featuring a complex [1,3]thiazolo[4,5-d]pyrimidine core, a scaffold of significant interest in medicinal chemistry. This molecule is structurally characterized by multiple pharmacophores, including 4-ethoxyphenyl, 4-fluorophenyl, and a thiazolyl acetamide moiety, which suggest its potential as a key intermediate or a novel chemical entity for high-throughput screening and lead optimization in drug discovery programs. The [1,3]thiazolo[4,5-d]pyrimidine skeleton is known to be associated with a range of biological activities, and researchers may investigate this specific analog for its potential kinase inhibitory properties or other enzyme-targeting mechanisms. As a reference standard, it is invaluable for analytical purposes, including method development and quality control in pharmaceutical R&D. This product is offered with comprehensive analytical data (NMR, LC-MS, and HPLC) to ensure identity and purity, providing researchers with a reliable tool for their investigations. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. For more detailed specifications, visit the supplier's product page.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN5O3S4/c1-2-33-17-9-7-15(8-10-17)29-20-19(37-24(29)34)21(32)30(16-5-3-14(25)4-6-16)23(28-20)36-13-18(31)27-22-26-11-12-35-22/h3-12H,2,13H2,1H3,(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTKYIPOEZPHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)NC4=NC=CS4)C5=CC=C(C=C5)F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN5O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its interaction with molecular targets and potential therapeutic uses.

Chemical Structure

The compound features a complex structure that includes:

  • Ethoxyphenyl group
  • Fluorophenyl group
  • Thiazolopyrimidine moiety

This unique combination of functional groups is believed to enhance its biological activity and specificity towards certain molecular targets.

The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors. Studies indicate that it may act through:

  • Competitive binding : Inhibiting enzyme activity by occupying the active site.
  • Allosteric modulation : Inducing conformational changes in enzymes that alter their activity.

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

Activity Type Description
Enzyme Inhibition Inhibits specific enzymes involved in disease progression (e.g., COX enzymes)
Anticancer Activity Demonstrated cytotoxic effects against cancer cell lines such as MCF-7
Anti-inflammatory Potential to reduce inflammation through inhibition of pro-inflammatory pathways

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • Molecular docking simulations have shown that the compound binds effectively to active sites of enzymes critical for inflammatory processes. Binding affinities suggest a strong interaction with cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug development .
  • Cytotoxicity Assays :
    • In vitro studies on MCF-7 breast cancer cells revealed that the compound exhibits significant cytotoxicity, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
  • Comparative Analysis :
    • Compared to similar thiazolopyrimidine derivatives, this compound showed enhanced activity due to the presence of electron-withdrawing groups (like fluorine), which improve binding affinity and selectivity towards enzyme targets .

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex thiazolo-pyrimidine structure that contributes to its reactivity and interaction with biological targets. The molecular formula is C20H18FN3OS3C_{20}H_{18}FN_3OS_3, indicating a significant presence of sulfur and nitrogen atoms which are crucial for its biological activity.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways. For instance, it has been evaluated as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme linked to inflammatory diseases .
  • Anticancer Properties : The structural features of this compound suggest it could interact with various cancer-related targets. Research has indicated that similar compounds exhibit cytotoxic effects against different cancer cell lines .

Synthesis of Novel Compounds

Due to its unique structural characteristics, this compound serves as a versatile building block in synthetic organic chemistry:

  • Synthesis of Thiazole Derivatives : It can be used to synthesize other thiazole-based compounds which may have enhanced biological activities or novel properties .

Material Science

In industry, the compound is being explored for its potential applications in developing new materials:

  • Electronic Properties : The sulfur-containing moieties in the compound may impart specific electronic properties useful for applications in organic electronics or photonic devices .

Case Study 1: Anti-inflammatory Mechanism

A study conducted by researchers focused on the anti-inflammatory effects of the compound through molecular docking studies. The results indicated strong binding affinity to the active site of 5-lipoxygenase, suggesting that further optimization could yield a potent anti-inflammatory agent .

Case Study 2: Anticancer Activity Evaluation

In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) groups in the molecule are susceptible to oxidation. Common oxidizing agents convert these groups into sulfoxides or sulfones, altering electronic properties and potential bioactivity.

Reaction Site Reagents/Conditions Product
Sulfanyl groupsH₂O₂, AcOH, 25°C, 6 hrsSulfoxide derivatives (e.g., -S(O)-)
Sulfanyl groupsKMnO₄, H₂SO₄, refluxSulfone derivatives (e.g., -SO₂-)

For example, oxidation of the thiazolo[4,5-d]pyrimidin sulfanyl group with hydrogen peroxide yields sulfoxide intermediates, potentially enhancing solubility for pharmacological studies.

Hydrolysis Reactions

The acetamide moiety (-N-(1,3-thiazol-2-yl)acetamide) undergoes hydrolysis under acidic or basic conditions, producing carboxylic acid derivatives.

Reaction Site Reagents/Conditions Product
Acetamide groupHCl (6M), reflux, 12 hrs2-{[...]sulfanyl}acetic acid + 1,3-thiazol-2-amine
Acetamide groupNaOH (2M), 70°C, 8 hrsSodium 2-{[...]sulfanyl}acetate + 1,3-thiazol-2-amine

Hydrolysis products are critical for probing structure-activity relationships in medicinal chemistry.

Electrophilic Aromatic Substitution (EAS)

The ethoxyphenyl and fluorophenyl rings participate in EAS. The ethoxy group (-OCH₂CH₃) is electron-donating, activating the ring for nitration or halogenation, while the fluorophenyl group directs substitutions to meta positions.

Reaction Site Reagents/Conditions Product
Ethoxyphenyl ringHNO₃/H₂SO₄, 0°C, 3 hrsNitro derivatives at para/ortho positions
Fluorophenyl ringBr₂, FeBr₃, 50°C, 6 hrsBromo derivatives at meta positions

Nucleophilic Substitution

The thiazolo[4,5-d]pyrimidin core contains electrophilic sites (e.g., positions adjacent to sulfur or nitrogen atoms) that react with nucleophiles like amines or thiols.

Reaction Site Reagents/Conditions Product
Pyrimidin C-5 positionNH₃ (excess), EtOH, 80°CAmino-substituted thiazolo[4,5-d]pyrimidin derivatives

Reduction Reactions

The carbonyl group (7-oxo) and sulfanyl moieties can be reduced under specific conditions.

Reaction Site Reagents/Conditions Product
7-Oxo groupNaBH₄, MeOH, 25°C, 4 hrs7-Hydroxy derivative
Sulfanyl groupsLiAlH₄, THF, refluxThiol (-SH) derivatives

Cycloaddition and Cross-Coupling

The thiazol-2-yl group enables participation in cycloaddition (e.g., Huisgen) or Suzuki-Miyaura cross-coupling reactions for structural diversification.

Reaction Site Reagents/Conditions Product
Thiazol-2-yl ringCuI, Pd(PPh₃)₄, aryl boronic acid Biaryl derivatives for enhanced π-π stacking in drug design

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with several classes of heterocycles:

Compound Class Core Structure Key Substituents Reference
Target Compound Thiazolo[4,5-d]pyrimidine 4-Ethoxyphenyl, 4-fluorophenyl, thione, sulfanyl-acetamide-thiazole
1,2,4-Triazole Derivatives 1,2,4-Triazole 4-(4-X-Phenylsulfonyl)phenyl, 2,4-difluorophenyl, thione
Thiazolo[3,2-a]Pyrimidines Thiazolo[3,2-a]pyrimidine 4-Chlorophenyl, methoxy-carbonyl, methyl
Pyrrolo-Thiazolo-Pyrimidines Pyrrolo[1,2-c][1,3]thiazolo-pyrimidine 4-Chlorophenyl, methoxyphenyl, triazolyl

Key Observations :

  • The thiazolo-pyrimidine core in the target compound is distinct from triazoles or pyrrolo-thiazolo systems, offering enhanced rigidity and π-conjugation .
  • Electron-withdrawing groups (e.g., 4-fluorophenyl, thione) are common across analogs, modulating reactivity and binding affinity .
Spectral and Physicochemical Properties
  • IR Spectroscopy :
    • The target compound’s C=S stretch (~1247–1255 cm⁻¹) aligns with triazole-thiones , while the C=O stretch (7-oxo group) appears at ~1680 cm⁻¹, absent in deoxygenated analogs .
    • NH stretches (3278–3414 cm⁻¹) confirm the thione tautomer, similar to triazole derivatives .
  • NMR Data :
    • The 4-fluorophenyl group in the target compound would show a doublet near δ 7.2–7.5 ppm (¹H-NMR) and a quartet at ~160 ppm (¹³C-NMR), consistent with fluorinated aromatics in .
    • Thiazole protons resonate as singlets at δ 7.8–8.1 ppm, distinct from triazole systems .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

  • Methodology : Use a combination of NMR (1H, 13C, and 2D experiments) to resolve overlapping signals from the thiazole and pyrimidine rings. High-resolution mass spectrometry (HRMS) validates the molecular formula. X-ray crystallography is critical for confirming stereochemistry and intramolecular interactions, as demonstrated in structural studies of analogous thiazolo[4,5-d]pyrimidine derivatives .
  • Key Challenges : Overlapping peaks in NMR due to aromatic substituents (e.g., 4-ethoxyphenyl and 4-fluorophenyl groups) require advanced decoupling techniques or computational modeling to resolve .

Q. How can researchers design a scalable synthetic route for this compound?

  • Methodology : Begin with modular synthesis of the thiazolo[4,5-d]pyrimidine core via cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl intermediates. Introduce sulfanyl and acetamide substituents via nucleophilic substitution or Mitsunobu reactions. Optimize solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd for cross-coupling steps) to enhance yields, as seen in structurally related compounds .
  • Validation : Monitor reaction progress via TLC and LC-MS. Purify intermediates using column chromatography with gradient elution (hexane/ethyl acetate) .

Q. What safety protocols are essential for handling this compound?

  • Guidelines : Follow OSHA standards for handling sulfanyl-containing compounds:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal exposure.
  • Store in airtight containers under inert gas (N2/Ar) to prevent oxidation of the sulfanylidene group .
    • Emergency Measures : In case of skin contact, rinse with 10% sodium bicarbonate solution to neutralize acidic byproducts .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize reaction conditions for this compound?

  • Methodology : Apply Box-Behnken or Central Composite Design to evaluate variables (temperature, catalyst loading, solvent polarity). For example, optimize cyclization steps by varying temperature (80–120°C) and catalyst (e.g., p-TsOH vs. FeCl3). Use ANOVA to identify significant factors and response surface models to predict optimal yields .
  • Case Study : A study on thiazolo[3,2-a]pyrimidine derivatives achieved 85% yield by optimizing solvent polarity (DMF:H2O ratio) and reaction time .

Q. What computational tools can predict the compound’s reactivity and biological targets?

  • Approach :

  • Quantum Chemistry : Use Gaussian or ORCA for DFT calculations to map reaction pathways (e.g., sulfanyl substitution kinetics) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite can predict binding affinity to enzymes like cyclooxygenase-2 (COX-2), given the compound’s structural similarity to bioactive thiazole derivatives .
    • Validation : Cross-reference computational results with experimental IC50 values from enzyme inhibition assays .

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Strategy :

  • Assay Standardization : Compare protocols (e.g., cell lines, incubation times) across studies. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains (Gram-positive vs. Gram-negative) .
  • Metabolite Profiling : Use LC-HRMS to identify degradation products or active metabolites that might explain divergent results .

Q. What strategies enhance the compound’s pharmacokinetic properties for in vivo studies?

  • Methodology :

  • Prodrug Design : Modify the acetamide group with ester linkages to improve oral bioavailability.
  • Lipinski’s Rule Analysis : Evaluate logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors to ensure drug-likeness. Structural analogs with fluorophenyl groups showed improved blood-brain barrier penetration in rodent models .

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